molecular formula C22H16N6O3 B140130 O-Desethyl Candesartan CAS No. 168434-02-4

O-Desethyl Candesartan

Cat. No.: B140130
CAS No.: 168434-02-4
M. Wt: 412.4 g/mol
InChI Key: KLCPKPIDOPBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desethyl Candesartan is a benzimidazolecarboxylic acid derivative, specifically a metabolite of the anti-hypertensive drug candesartan. In this compound, the ethoxy group of candesartan is replaced by a hydroxy group. It is considered an inactive metabolite of candesartan, which is widely used to treat hypertension and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Desethyl Candesartan involves the hydrolysis of candesartan cilexetil, which is a prodrug of candesartan. The hydrolysis reaction typically occurs under acidic or basic conditions, leading to the removal of the ethyl ester group and formation of the hydroxy group .

Industrial Production Methods: Industrial production of this compound follows similar hydrolysis processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of suitable solvents and catalysts to facilitate the hydrolysis reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: O-Desethyl Candesartan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Desethyl Candesartan has several scientific research applications:

Mechanism of Action

O-Desethyl Candesartan itself is an inactive metabolite and does not exert significant pharmacological effects. its parent compound, candesartan, acts as an angiotensin II receptor blocker. Candesartan selectively blocks the binding of angiotensin II to the type-1 angiotensin II receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparison with Similar Compounds

    Candesartan: The parent compound, an active angiotensin II receptor blocker.

    Candesartan Cilexetil: The prodrug form of candesartan, which is converted to candesartan in the body.

    Other Angiotensin II Receptor Blockers: Compounds such as losartan, valsartan, and irbesartan.

Uniqueness: O-Desethyl Candesartan is unique as it is a specific metabolite of candesartan, formed through the hydrolysis of candesartan cilexetil. Its presence and quantification are crucial in understanding the pharmacokinetics and metabolism of candesartan .

Properties

IUPAC Name

2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCPKPIDOPBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434746
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168434-02-4
Record name CV-15959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168434024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CV-15959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMN65A337Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desethyl Candesartan
Reactant of Route 2
Reactant of Route 2
O-Desethyl Candesartan
Reactant of Route 3
Reactant of Route 3
O-Desethyl Candesartan
Reactant of Route 4
O-Desethyl Candesartan
Reactant of Route 5
Reactant of Route 5
O-Desethyl Candesartan
Reactant of Route 6
O-Desethyl Candesartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.